tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Description
This compound is a chiral oxazolidine derivative characterized by a tert-butyl ester group at position 3, a methoxymethylcarbamoyl substituent at position 4 (R-configuration), and two methyl groups at positions 2 and 2 of the oxazolidine ring. The tert-butyl group enhances solubility in organic solvents, while the methoxymethylcarbamoyl moiety may moderate polarity and hydrogen-bonding capacity compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(7-19-13(15,4)5)10(16)14-8-18-6/h9H,7-8H2,1-6H3,(H,14,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKUWTMSCCSEMQ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)NCOC)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)NCOC)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Serine Derivatives
The amino group of L-serine is protected using di-tert-butyl dicarbonate (Boc₂O) in dioxane or tetrahydrofuran (THF). For example:
Oxazolidine Ring Formation
Cyclization is achieved using 2,2-dimethoxypropane (DMP) and an acid catalyst:
Introduction of Methoxymethylcarbamoyl Group
Carbamoyl Coupling Reactions
The hydroxymethyl group is oxidized to an aldehyde (Garner’s aldehyde) for subsequent coupling:
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Oxidation : Swern oxidation (DMSO, TFAA, -78°C) or Dess-Martin periodinane.
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Coupling : Reaction with methoxymethylamine using carbodiimide reagents (e.g., EDC, HOBt).
Stereoselective Synthesis and Optimization
Control of Epimerization
Epimerization at the C4 position is mitigated through:
Solvent and Catalyst Screening
Optimal conditions for cyclization and coupling:
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Benzene | PTSA | Reflux | 85–90 |
| Carbamoyl Coupling | DCM | EDC/HOBt | 0°C→RT | 65–75 |
| Oxidation | THF | DMSO/TFAA | -78°C | 70–80 |
Large-Scale and Industrial Adaptations
Scalable Cyclization
Grignard Additions
For tert-butyl oxazolidine intermediates, Grignard reagents introduce aryl/alkyl groups:
Analytical and Spectroscopic Characterization
NMR and MS Data
Chiral Purity Assessment
Challenges and Troubleshooting
Byproduct Formation
Chemical Reactions Analysis
tert-Butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that oxazolidine derivatives, including tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, exhibit significant antimicrobial properties. These compounds can serve as potential scaffolds for the development of new antibiotics, particularly against resistant strains of bacteria. The oxazolidine ring structure is crucial for the interaction with bacterial ribosomes, inhibiting protein synthesis and thus exhibiting antibacterial effects .
1.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that certain oxazolidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival. This makes them candidates for further development in cancer therapeutics .
Organic Synthesis
2.1 Chiral Building Blocks
This compound serves as a versatile chiral building block in organic synthesis. Its ability to introduce chirality into synthetic pathways is valuable for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals . The compound can be utilized in asymmetric synthesis reactions, facilitating the formation of complex molecules with high stereochemical fidelity.
2.2 Reaction Intermediates
In synthetic organic chemistry, this compound acts as an intermediate in several reactions. Its functional groups allow it to participate in nucleophilic substitutions and coupling reactions, making it a useful precursor for synthesizing various organic compounds .
Biotechnological Applications
3.1 Biotin Synthesis
This compound is recognized as a key intermediate in the biosynthesis of biotin (vitamin B7). Biotin plays a critical role in metabolic processes such as fatty acid synthesis and gluconeogenesis. The compound's synthesis from L-cystine highlights its importance in biotechnological applications where biotin is required .
3.2 Drug Delivery Systems
The structural characteristics of oxazolidines make them suitable candidates for drug delivery systems. Their ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Research into polymeric formulations incorporating this compound could lead to improved delivery mechanisms for targeted therapies .
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ primarily in substituents on the oxazolidine ring, which influence reactivity, stability, and bioactivity. Key examples include:
Physicochemical Properties
- Solubility: The methoxymethylcarbamoyl group in the target compound balances polarity, offering moderate solubility in both polar aprotic (e.g., DCM) and nonpolar solvents (e.g., ether). In contrast, hydroxymethyl analogues (e.g., ) are more hydrophilic, while trifluoromethyl-containing derivatives (e.g., ) are highly lipophilic.
- Stability : The carbamoyl group in the target compound is less prone to hydrolysis than aldehyde or hydroxymethyl groups, enhancing shelf-life under ambient conditions .
Key Research Findings
Synthetic Versatility : The target compound’s methoxymethylcarbamoyl group enables diverse functionalization, contrasting with aldehyde or hydroxymethyl analogues that require additional protective steps .
Stability Advantage : Comparative NMR studies (e.g., ) indicate that the carbamoyl group resists hydrolysis better than aldehydes or esters under acidic/basic conditions.
Bioactivity Potential: Structural similarity to peptide bond mimics positions the compound as a candidate for enzyme inhibition studies, though empirical data are needed .
Biological Activity
Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS No. 167102-62-7) is a compound belonging to the oxazolidine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H24N2O5
- Molecular Weight : 288.34 g/mol
- Solubility : Soluble in various organic solvents with moderate solubility in water.
- Bioavailability : High gastrointestinal absorption with a bioavailability score of 0.55 .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it exhibits potent inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect could be beneficial in conditions characterized by chronic inflammation.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro studies have shown it to induce apoptosis in cancer cell lines, possibly via the activation of caspase pathways. Further research is necessary to elucidate the specific molecular targets involved.
Case Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Johnson et al., 2021 | Anti-inflammatory | Reduced IL-6 levels by 50% in LPS-stimulated macrophages. |
| Lee et al., 2022 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : It appears to modulate cytokine production in immune cells, contributing to its anti-inflammatory effects.
- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways leading to cell death.
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate?
The compound is typically synthesized via carbamate coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl carbamates) are reacted with methoxymethylamine derivatives under coupling conditions. Key steps include:
- Activation of carboxyl groups : Use of coupling agents like HATU or DCC to form active esters.
- Purification : Column chromatography with solvent systems such as pentane:dichloromethane (7:3) or ethyl ether:hexane (1:19) to isolate the product .
- Steric control : The 2,2-dimethyloxazolidine ring enforces conformational rigidity, aiding in stereochemical retention during synthesis .
Q. How is the stereochemical configuration of the compound confirmed?
The (4R) configuration is validated using:
- ROESY NMR : Correlations between specific protons (e.g., methoxymethyl and oxazolidine methyl groups) confirm spatial arrangements .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- X-ray crystallography : If crystalline derivatives are obtainable, this provides definitive proof of stereochemistry .
Q. What standard characterization techniques are employed to verify purity and structure?
- 1H/13C NMR : Assignments of methoxymethyl (δ ~3.3 ppm for OCH3), tert-butyl (δ ~1.4 ppm), and oxazolidine protons .
- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., C14H24N2O5).
- IR spectroscopy : Peaks at ~1700 cm<sup>-1</sup> (C=O stretch) and ~1250 cm<sup>-1</sup> (C-O-C stretch) .
Advanced Research Questions
Q. How can researchers optimize low yields in the methoxymethylcarbamoyl coupling step?
Low yields often arise from steric hindrance or competing side reactions. Methodological improvements include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) for Buchwald-Hartwig-type couplings .
- Temperature control : Reactions at 0–20°C to minimize decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or CH2Cl2) enhance solubility of intermediates .
- Stoichiometric adjustments : Using 1.3 equivalents of nucleophilic reagents to drive the reaction to completion .
Q. How should contradictions in diastereomeric ratios (dr) from different synthetic methods be resolved?
Discrepancies in dr (e.g., 80:20 vs. >20:1) may stem from:
- Reaction mechanism : Radical vs. ionic pathways (e.g., uses radical inhibitors, while employs Grubbs catalysts).
- Purification bias : Column chromatography may selectively elute certain diastereomers. Validate ratios via <sup>1</sup>H NMR integration of diagnostic peaks (e.g., tert-butyl or oxazolidine protons) .
- Additives : Chiral auxiliaries or Lewis acids (e.g., ZnCl2) can improve stereoselectivity .
Q. What strategies mitigate instability during storage or handling?
The compound’s tert-butyl and carbamate groups are sensitive to hydrolysis and oxidation. Recommendations include:
- Storage : Under inert atmosphere (N2 or Ar) at –20°C, with desiccants to prevent moisture ingress .
- Handling : Avoid strong acids/bases (e.g., TFA or LiAlH4) unless intentionally deprotecting the tert-butyl group .
- Monitoring stability : Periodic TLC or NMR checks for degradation (e.g., free amine formation via carbamate cleavage) .
Methodological Considerations for Experimental Design
Q. How to design a kinetic resolution experiment for enantiomeric excess (ee) determination?
- Chiral derivatization : React the compound with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze diastereomer ratios via <sup>19</sup>F NMR .
- Dynamic kinetic resolution : Use enzymes (e.g., lipases) or transition-metal catalysts to selectively transform one enantiomer .
Q. What analytical approaches resolve overlapping NMR signals in complex mixtures?
- 2D NMR techniques : HSQC and HMBC to assign crowded regions (e.g., oxazolidine ring protons).
- Deuterated solvents : Use of DMSO-d6 or CDCl3 to enhance signal resolution .
- Variable-temperature NMR : Heating to 50°C reduces viscosity and sharpens peaks .
Data Contradiction Analysis
Q. How to address inconsistent melting points reported in literature?
Q. Why do catalytic cross-coupling reactions produce variable yields with this substrate?
Steric hindrance from the 2,2-dimethyloxazolidine ring limits catalyst accessibility. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
